![molecular formula C8H20N2 B13255977 [(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is an organic compound with the molecular formula C8H20N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing [(2S,3S)-2-amino-3-methylpentyl]dimethylamine involves the reductive amination of 3-methylpentan-2-one with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine.
-
Chiral Resolution: : Another approach is the resolution of racemic mixtures of the compound using chiral acids or chromatography techniques to separate the enantiomers. This method is particularly useful when high enantiomeric purity is required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and optimized reaction conditions are employed to scale up the synthesis while maintaining the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : [(2S,3S)-2-amino-3-methylpentyl]dimethylamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where the dimethylamine moiety can be replaced by other nucleophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Imines, oximes
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the nervous system makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [(2S,3S)-2-amino-3-methylpentyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biochemical pathways and modulating physiological responses. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, affecting signal transduction in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R)-2-amino-3-methylpentyl]dimethylamine
- [(2S,3R)-2-amino-3-methylpentyl]dimethylamine
- [(2R,3S)-2-amino-3-methylpentyl]dimethylamine
Uniqueness
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, this compound may exhibit different reactivity and selectivity in chemical reactions and biological interactions. Its unique configuration can lead to varied pharmacological effects, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(2S,3S)-1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t7-,8+/m0/s1 |
InChI Key |
YIAXVAOPTYKGNW-JGVFFNPUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN(C)C)N |
Canonical SMILES |
CCC(C)C(CN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13255894.png)
![2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B13255899.png)



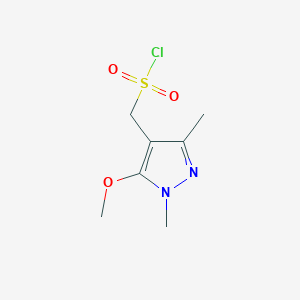
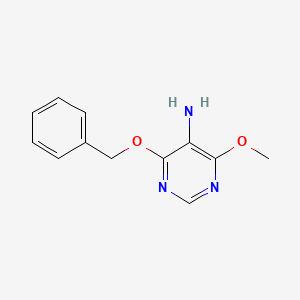
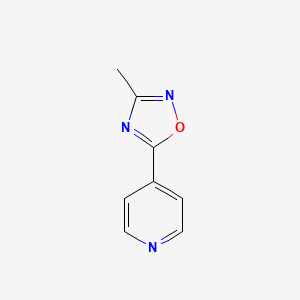
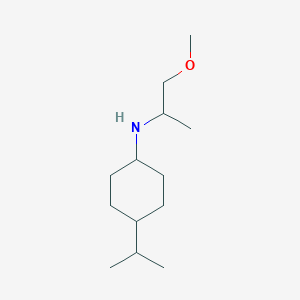
![Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B13255964.png)
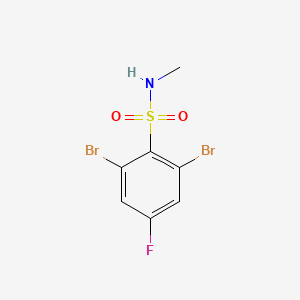


![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)
